

BAY-390: A Selective TRPA1 Inhibitor for Preclinical Pain Research

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-390 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the sensation of pain and inflammation.[1] This technical guide provides a comprehensive overview of **BAY-390**, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize **BAY-390** as a chemical probe to investigate the role of TRPA1 in various physiological and pathophysiological processes, particularly in the context of pain.

Introduction to TRPA1

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that is highly expressed in a subset of primary sensory neurons of the dorsal root, trigeminal, and nodose ganglia.[2] It functions as a critical sensor of a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[3][4] Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals.[2][5] The channel is characterized by a large N-terminal ankyrin repeat domain, which is believed to be involved in its sensitivity to various agonists.[4][5]



The role of TRPA1 in pain and neurogenic inflammation is well-established through numerous preclinical studies.[1][3] Endogenous inflammatory mediators such as bradykinin and prostaglandins can sensitize or directly activate TRPA1, contributing to the heightened pain sensitivity observed in inflammatory conditions.[2][4] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics.[1][3]

BAY-390: A Selective TRPA1 Antagonist

BAY-390 was identified through a high-throughput screening campaign and subsequent lead optimization as a potent and selective TRPA1 antagonist with good brain penetration.[3][6] It serves as a valuable open-source in vivo chemical probe for investigating the physiological and pathological roles of TRPA1.[1][3]

Mechanism of Action

BAY-390 acts as a direct inhibitor of the TRPA1 ion channel, blocking its activation by various agonists. The binding of **BAY-390** to the TRPA1 channel prevents the conformational changes necessary for ion permeation, thereby inhibiting the downstream signaling cascade that leads to pain perception.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of **BAY-390**.

Table 1: In Vitro Potency of BAY-390



Assay Type	Species	Cell Line	Agonist	IC50 (nM)
FLIPR Ca2+ Assay	Human	CHO or HEK	Cinnamaldehyde	16[7]
FLIPR Ca2+ Assay	Rat	-	-	63[7]
FLIPR Ca2+ Assay	Dog	-	-	19[7]
Electrophysiolog y (Patchliner)	Human	СНО	-	82[7]

Table 2: Selectivity Profile of BAY-390 against other TRP Channels

Target	Species	Assay Type	IC50 (μM)
TRPV1	Human	-	>25[7]
TRPV4	Human	-	>25[7]
TRPC3	Human	-	>25[7]
TRPC5	Human	-	5.6[7]
TRPC6	Human	-	>25[7]

Table 3: Off-Target Selectivity of BAY-390

Target	Species	Assay Type	Ki (μM) / EC50 (μM)
SLC6A3 (DAT)	Human	-	0.9 (Ki)[7]
PGR	Human	-	4 (Ki)[7]
ESR1	Human	-	2.1 (EC50)[7]

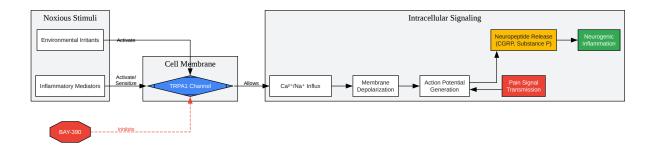
Table 4: In Vivo Pharmacokinetic Parameters of BAY-390 in Rats



Parameter	Value
Brain/Plasma Ratio (Kp,uu)	0.29[3][6]
Free Plasma Concentration (1h post 3 mg/kg p.o.)	10 nM[3]
Free Plasma Concentration (1h post 10 mg/kg p.o.)	35 nM[3]
Free Plasma Concentration (1h post 30 mg/kg p.o.)	115 nM[3]
Unbound Brain Levels (after 30 mg/kg p.o.)	33 nM (estimated)[3][6]
Unbound Brain Levels (after 90 mg/kg p.o.)	61 nM (estimated)[6]

Signaling Pathways and Experimental Workflows TRPA1 Signaling Pathway

The activation of the TRPA1 channel by noxious stimuli triggers a cascade of intracellular events culminating in the sensation of pain and the release of pro-inflammatory neuropeptides.



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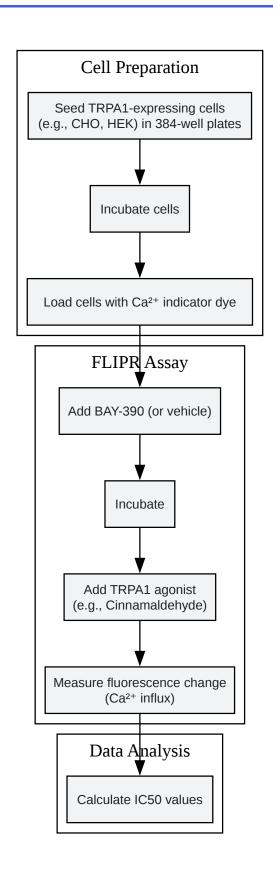


Caption: TRPA1 signaling pathway and inhibition by BAY-390.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro and in vivo assays used to characterize **BAY-390**.

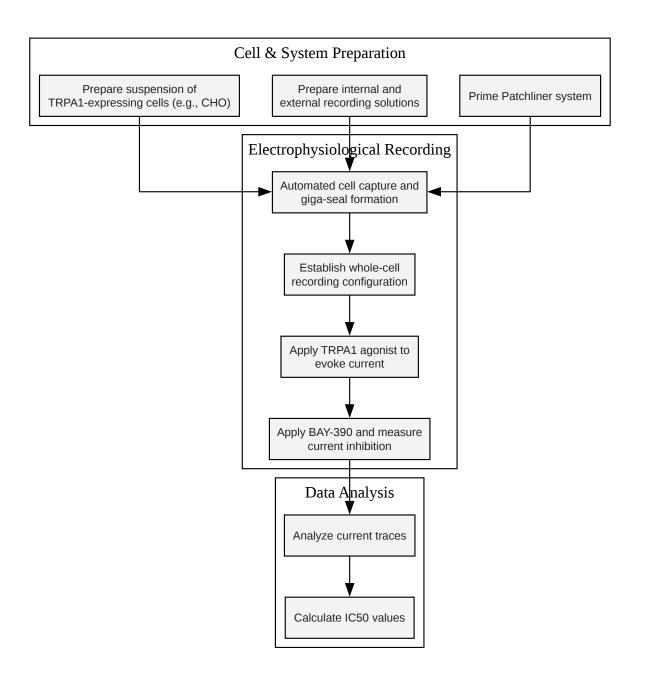




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Caption: General workflow for the FLIPR Ca²⁺ assay.

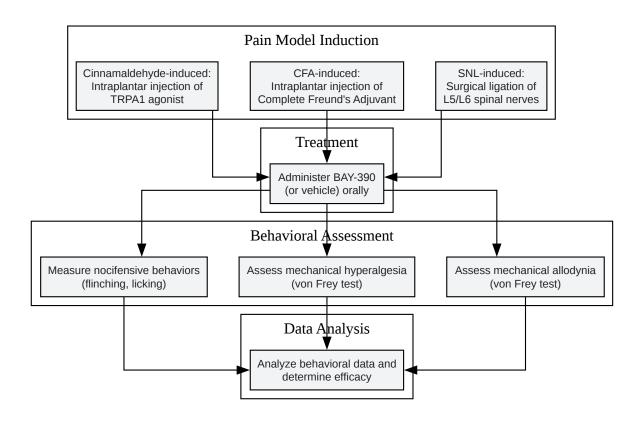




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Caption: General workflow for the Patchliner electrophysiology assay.





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Caption: General workflow for in vivo pain models.

Detailed Experimental Protocols In Vitro Assays

This assay measures the inhibition of agonist-induced calcium influx in cells expressing the TRPA1 channel.

- Cell Lines: Recombinant Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human, rat, or dog TRPA1.
- Assay Plates: 384-well, black-walled, clear-bottom microplates.
- Procedure:



- Seed cells into assay plates and incubate to form a confluent monolayer.
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Prepare serial dilutions of BAY-390 in an appropriate assay buffer.
- Using a FLIPR instrument, add BAY-390 or vehicle to the cell plates and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
- Add a specific concentration of a TRPA1 agonist (e.g., cinnamaldehyde) to stimulate calcium influx. The concentration of the agonist should be predetermined to elicit a submaximal response (e.g., EC80).
- Monitor the change in fluorescence intensity over time. The initial peak in fluorescence corresponds to the influx of calcium.
- Data Analysis: Calculate the percentage of inhibition of the agonist response by BAY-390 at each concentration. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

This assay directly measures the inhibitory effect of **BAY-390** on TRPA1 channel currents.

- Cell Line: CHO cells stably expressing human TRPA1.
- · Recording Configuration: Whole-cell patch-clamp.
- Procedure:
 - Prepare a single-cell suspension of the TRPA1-expressing CHO cells.
 - Use an automated patch-clamp system (e.g., Nanion Patchliner) to capture individual cells and form a high-resistance (giga-ohm) seal.
 - Establish the whole-cell recording configuration.
 - Apply a voltage protocol to elicit TRPA1 currents.



- Apply a TRPA1 agonist to the external solution to activate the channels and record the baseline current.
- Perfuse the cells with increasing concentrations of BAY-390 in the presence of the agonist and record the inhibition of the TRPA1 current.
- Data Analysis: Measure the peak current amplitude at each concentration of BAY-390.
 Normalize the data to the baseline current and plot the concentration-response curve to determine the IC50 value.

In Vivo Assays in Rats

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

This model assesses the ability of **BAY-390** to block acute pain mediated by peripheral TRPA1 activation.[3]

- · Animals: Male Sprague-Dawley rats.
- Procedure:
 - Administer BAY-390 (e.g., 3, 10, 30 mg/kg) or vehicle orally.
 - After a set pre-treatment time (e.g., 1 hour), inject a solution of the TRPA1 agonist cinnamaldehyde (e.g., 10 μl of a 10% solution in mineral oil) into the plantar surface of one hind paw.
 - Immediately after injection, place the rat in an observation chamber and record the number of flinches and the cumulative time spent licking the injected paw over a defined period (e.g., 5-15 minutes).
 - Data Analysis: Compare the number of flinches and the duration of licking between the
 BAY-390-treated and vehicle-treated groups.

This model evaluates the efficacy of **BAY-390** in a model of persistent inflammatory pain.

Animals: Male Sprague-Dawley rats.



• Procedure:

- o Induce inflammation by injecting Complete Freund's Adjuvant (CFA; e.g., 100 μl) into the plantar surface of one hind paw. This will lead to the development of localized inflammation and mechanical hyperalgesia over the next 24-48 hours.
- At a predetermined time after CFA injection (e.g., 24 hours), administer BAY-390 (e.g., 10, 30 mg/kg) or vehicle orally.
- Assess mechanical hyperalgesia at various time points after drug administration (e.g., 2 and 4 hours) using the von Frey test. This involves applying calibrated monofilaments to the plantar surface of the inflamed paw and determining the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
- Data Analysis: Compare the paw withdrawal thresholds between the BAY-390-treated and vehicle-treated groups.

This model assesses the effect of **BAY-390** on neuropathic pain, which involves both peripheral and central sensitization.

Animals: Male Sprague-Dawley rats.

Procedure:

- Under anesthesia, surgically expose the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves).
- Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
- Allow the animals to recover for a period (e.g., 14 days) to allow for the development of stable mechanical allodynia.
- Begin chronic treatment with BAY-390 (e.g., 30, 90 mg/kg, twice daily) or vehicle orally for a specified duration (e.g., 10 days).



- Assess mechanical allodynia periodically during the treatment period using the von Frey test on the lateral (sural nerve) territory of the paw.
- Data Analysis: Compare the paw withdrawal thresholds between the BAY-390-treated and vehicle-treated groups over the course of the treatment.

Conclusion

BAY-390 is a well-characterized, potent, and selective TRPA1 antagonist that serves as an invaluable tool for preclinical pain research. Its favorable pharmacokinetic profile, including brain penetration, allows for the investigation of both peripheral and central roles of TRPA1 in nociception. The data and protocols provided in this guide are intended to facilitate the use of **BAY-390** in elucidating the complex mechanisms of pain and in the development of novel analgesic therapies targeting the TRPA1 channel.

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